molecular formula C9H6ClNO3 B12439272 6-Chloro-3-nitro-2H-chromene CAS No. 92210-55-4

6-Chloro-3-nitro-2H-chromene

Cat. No.: B12439272
CAS No.: 92210-55-4
M. Wt: 211.60 g/mol
InChI Key: NXQCGNFXEWOTSE-UHFFFAOYSA-N
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Description

Significance of 2H-Chromenes in Chemical Research and Synthesis

The 2H-chromene (also known as 2H-1-benzopyran) framework is a prominent oxygen-containing heterocyclic motif. chemsrc.com This structural unit is integral to a vast array of natural products, including tannins and polyphenols found in everyday sources like fruits, teas, and vegetables. chemsrc.com Its prevalence extends to pharmaceuticals and other biologically active molecules, where the 2H-chromene core is a crucial substructure for agents exhibiting a wide spectrum of activities. chemsrc.comresearchgate.net

In the realm of chemical synthesis, 2H-chromenes are valued as versatile building blocks. chemimpex.com Their utility is not confined to medicinal chemistry; they also find applications as photochromic materials and in the creation of dyes. chemsrc.com The significant interest in this scaffold has spurred the development of numerous synthetic methodologies aimed at constructing the benzopyran ring system through cyclization reactions or by functionalizing the parent 2H-chromene structure. chemimpex.com

Contextualization of 3-Nitro-2H-chromenes within the Chromene Family

Within the extensive family of chromenes, the 3-nitro-2H-chromene subclass holds particular importance as highly functionalized constituents for synthetic chemistry. researchgate.net These compounds are recognized for their versatile reactivity, which allows for a variety of chemical transformations. researchgate.net The presence of the nitro group and the double bond in the pyran ring makes them susceptible to reactions such as nucleophilic additions, cycloadditions, oxidations, and reductions. researchgate.net

The reactivity of 3-nitro-2H-chromenes renders them valuable intermediates for the synthesis of a diverse range of chromane (B1220400) and other chromene derivatives. arkat-usa.org Their accessibility through established synthetic routes, often involving the reaction of a salicylaldehyde (B1680747) with a nitroalkene, further enhances their utility in organic synthesis. arkat-usa.org Research has extensively reviewed the synthesis and chemical properties of these compounds, highlighting their role in constructing complex molecular architectures. researchgate.net

Structural Features and Research Relevance of 6-Chloro-3-nitro-2H-chromene

This compound is a specific derivative within the 3-nitro-2H-chromene subclass, characterized by a chlorine atom at the 6-position of the benzopyran ring and a nitro group at the 3-position. This compound is typically a yellow solid. arkat-usa.org Its structure has been confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in a deuterated chloroform (B151607) solvent (CDCl₃), the proton NMR (¹H NMR) spectrum shows a characteristic singlet for the vinylic proton at approximately 7.70 ppm and signals for the aromatic and methylene (B1212753) protons in expected regions. arkat-usa.org

The research relevance of this compound lies primarily in its role as a synthetic intermediate. It has been utilized in studies exploring the conjugate addition of carbonyl compounds to 3-nitro-2H-chromenes to form substituted chromane derivatives. arkat-usa.org Furthermore, it serves as a precursor in the synthesis of more complex, often halogenated, 2-aryl-3-nitro-2H-chromenes, which are investigated for their potential biological activities. mdpi.com For example, it can be a starting material for creating compounds with multiple halogen substitutions on the chromene core, which are then evaluated in various research contexts. mdpi.com

Below is a table summarizing key identifiers and physical properties of the compound.

PropertyValueReference
CAS Number 92210-55-4 chemsrc.com
Molecular Formula C₉H₆ClNO₃ chemsrc.com
Appearance Yellow Solid arkat-usa.org
Melting Point 109.5-110.4 °C arkat-usa.org

This interactive data table provides a concise summary of the compound's properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92210-55-4

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-3-nitro-2H-chromene

InChI

InChI=1S/C9H6ClNO3/c10-7-1-2-9-6(3-7)4-8(5-14-9)11(12)13/h1-4H,5H2

InChI Key

NXQCGNFXEWOTSE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 3 Nitro 2h Chromene

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a key reaction of 3-nitro-2H-chromenes. The electron-withdrawing nitro group strongly activates the C4 position for attack by nucleophiles, leading to the formation of 3-nitrochromane derivatives. arkat-usa.orgresearchgate.net

A wide array of nucleophiles can be added to the 3-nitro-2H-chromene system. researchgate.net Carbonyl compounds, such as aldehydes and ketones, have been shown to add efficiently to substituted 3-nitro-2H-chromenes, including 6-chloro-3-nitro-2H-chromene, under basic conditions. arkat-usa.org For instance, the reaction of this compound with isobutyraldehyde in the presence of a proline/NaOAc catalyst system yields the corresponding trans-2-(6-chloro-3-nitrochroman-4-yl)-2-methylpropanal. umich.edu

The reaction mechanism, when catalyzed by proline, involves the formation of an enamine intermediate from the aldehyde and proline. The 3-nitro-2H-chromene is activated through hydrogen bonding with the carboxylic group of proline, facilitating the conjugate addition. Subsequent hydrolysis regenerates the catalyst and yields the final product. arkat-usa.org

Another significant class of nucleophiles includes carbon nucleophiles like malonates. The organocatalytic, enantioselective Michael addition of dimethyl malonate to this compound has been successfully demonstrated. buchler-gmbh.com

Table 1: Conjugate Addition of Nucleophiles to this compound Data based on experimental findings.

NucleophileCatalyst/BaseProductYieldReference
IsobutyraldehydeL-Proline / NaOActrans-2-(6-Chloro-3-nitrochroman-4-yl)-2-methylpropanal87% umich.edu
Dimethyl malonateN-[3,5-Bis(trifluoromethyl)phenyl]-N′- [(8α,9S)-6′-methoxycinchonan-9-yl]thioureaDimethyl 2-((3S,4R)-6-chloro-3-nitrochroman-4-yl)malonate92% buchler-gmbh.com

Conjugate additions to 3-nitro-2H-chromenes often proceed with high stereoselectivity. In the addition of carbonyl compounds, products with a trans configuration between the newly introduced substituent at C4 and the nitro group at C3 are typically observed with excellent diastereoselectivity. arkat-usa.org

Furthermore, the reaction can be rendered highly enantioselective through the use of chiral organocatalysts. For example, the Michael addition of dimethyl malonate to this compound, catalyzed by a quinine-derived thiourea catalyst, produces the corresponding adduct with high diastereo- and enantioselectivity, yielding the (3S,4R) isomer. buchler-gmbh.com This highlights the ability to control the formation of two contiguous stereocenters in a single step.

Cycloaddition Reactions

The activated double bond in this compound makes it an excellent dipolarophile for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing complex polycyclic systems incorporating the chromane (B1220400) framework. researchgate.netchim.it

3-Nitro-2H-chromenes readily react with azomethine ylides, which are nitrogen-based 1,3-dipoles, to form fused pyrrolidine ring systems. mdpi.comnih.gov Azomethine ylides can be generated in situ from the reaction of α-amino esters (like methyl glycinate) with aldehydes. mdpi.com The subsequent [3+2] cycloaddition reaction with a 3-nitro-2H-chromene derivative leads to the formation of complex chromeno[3,4-c]pyrrolidine scaffolds. mdpi.comnih.gov

These reactions can be catalyzed by various agents, including silver acetate (AgOAc), which influences the reaction pathway and stereochemical outcome. mdpi.comsciforum.net The reaction is believed to proceed through a stepwise Michael addition/Mannich reaction sequence rather than a concerted cycloaddition. mdpi.comnih.gov

The 1,3-dipolar cycloaddition of azomethine ylides to 3-nitro-2H-chromenes is highly regio- and stereoselective. nih.gov The regioselectivity is governed by the electronic nature of the dipole and dipolarophile. The diastereoselectivity, leading to various endo and exo isomers, is influenced by several factors, including the substituents on the chromene ring, the nature of the azomethine ylide, the catalyst, and the reaction conditions. mdpi.comnih.gov

For example, the AgOAc-catalyzed reaction of 2-phenyl-3-nitro-2H-chromenes with stabilized azomethine ylides yields a mixture of endo and endo' isomers. In contrast, similar reactions involving 2-trifluoromethyl-3-nitro-2H-chromenes produce only the endo isomers in high yields. mdpi.com This demonstrates that substituents on the 2H-chromene ring can exert significant stereocontrol over the cycloaddition process. mdpi.comnih.gov

Table 2: Stereochemical Outcome of 1,3-Dipolar Cycloaddition with Azomethine Ylides Illustrative examples based on substituted 3-nitro-2H-chromenes.

3-Nitro-2H-chromene Substituent (at C2)Catalyst SystemMajor Isomers FormedTotal YieldReference
PhenylAgOAc / Et₃Nendo and endo'85–93% mdpi.comnih.gov
TrifluoromethylAgOAc / Et₃Nendo only85–94% mdpi.comnih.gov
TrichloromethylAgOAc / Et₃NMichael Adduct (anti isomer)40–67% mdpi.comnih.gov

Reduction Reactions of the Nitro Group and the Chromene Ring

The nitroalkene functionality in this compound can be fully reduced to afford 3-aminochromanes. chim.it This transformation is a valuable method for introducing an amino group and creating a saturated chromane ring system.

A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is effective. chim.itcommonorganicchemistry.com Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) have also been successfully employed. chim.it The use of Raney nickel is often preferred for substrates containing aromatic halogens, like the chlorine atom in this compound, to avoid dehalogenation that can occur with Pd/C. commonorganicchemistry.com

The reduction is generally chemoselective for the nitroalkene system. For instance, using iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can selectively reduce the nitro group while leaving other reducible functionalities, such as carbonyl groups or the aromatic chlorine, intact. commonorganicchemistry.comwikipedia.org The complete reduction typically involves both the conversion of the nitro group to an amine and the saturation of the C3-C4 double bond of the chromene ring, resulting in the corresponding 3-aminochromane derivative. chim.it

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Ring

The benzo ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, although its reactivity is modulated by the existing substituents. The chloro group at the 6-position and the oxygen of the pyran ring are ortho-, para-directing groups, while the nitro group on the pyran moiety is a strong deactivating group through resonance and induction.

Electrophilic Aromatic Substitution (SEAr)

A key example of electrophilic aromatic substitution on the broader class of 3-nitro-2H-chromenes is the introduction of an additional nitro group onto the aromatic ring through nitration. researchgate.net For this compound, treatment with a nitrating mixture (e.g., HNO₃/H₂SO₄) would be expected to yield a mixture of dinitro-substituted products, with substitution occurring at the C5, C7, or C8 positions. researchgate.netmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the C6 position serves as a potential leaving group for nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex). libretexts.orglibretexts.org In this compound, the 3-nitro group, while not directly on the aromatic ring, exerts a significant electron-withdrawing effect that can activate the ring towards nucleophilic attack.

Research on related 6-halo-3-nitro-2H-chromene systems provides strong evidence for the feasibility of SNAr reactions. For instance, 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene has been shown to undergo palladium-catalyzed Sonogashira coupling reactions with various terminal alkynes. nih.gov This reaction proceeds via a mechanism that involves the displacement of the iodide, demonstrating that the C6 position is susceptible to substitution by nucleophilic species. It is therefore highly probable that this compound could react with strong nucleophiles (e.g., alkoxides, amines) to replace the chlorine atom. nih.govyoutube.com

Substitution TypeReagentsExpected Product(s)Reference
Electrophilic HNO₃/H₂SO₄Mixture of 5, 7, or 8-nitro derivatives researchgate.net
Nucleophilic R-NH₂, RO⁻, R-C≡C⁻ (with Pd catalyst)6-amino, 6-alkoxy, or 6-alkynyl derivatives nih.gov

Ring-Opening and Ring-Closing Transformations

The strained pyran ring and the reactive nitroalkene functionality make this compound a versatile substrate for both ring-opening and ring-closing reactions.

Ring-Opening Transformations

The pyran ring of 2H-chromenes can be opened under various conditions. One prominent pathway is photochemical ring-opening. Upon UV irradiation, 2H-chromenes can undergo electrocyclic ring-opening through a barrierless or nearly barrierless excited-state reaction coordinate, proceeding via a conical intersection to form a colored, open-chain merocyanine-type structure. nih.gov This process is fundamental to the photochromic properties observed in many chromene derivatives.

Nucleophilic attack can also lead to the opening of the pyran ring. Strong nucleophiles can attack the electrophilic C2 or C4 positions of the nitroalkene system, initiating a cascade that results in the cleavage of the C-O bond of the pyran ring. This is a common reactivity pattern for related chromone and coumarin systems. nih.gov

Ring-Closing Transformations

This compound is an excellent substrate for cycloaddition reactions that result in the formation of new fused ring systems. The nitroalkene moiety acts as a powerful dienophile or Michael acceptor.

A well-documented example is the reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides. mdpi.comnih.gov This reaction proceeds as a formal [3+2] cycloaddition, though mechanistically it is a stepwise process. The reaction of a 6-substituted-3-nitro-2H-chromene with an azomethine ylide generated from an α-iminoester, catalyzed by AgOAc and Et₃N, yields complex fused heterocyclic systems. This transformation constructs a new pyrrolidine ring fused to the chromene backbone, creating chromeno[3,4-c]pyrrolidine derivatives. mdpi.com

TransformationConditionsProduct TypeReference
Ring-Opening UV IrradiationOpen-chain merocyanine nih.gov
Ring-Opening Strong Nucleophile (e.g., OH⁻)Phenolic acid/aldehyde derivative nih.gov
Ring-Closing Azomethine Ylide, AgOAc, Et₃NFused Chromeno[3,4-c]pyrrolidine mdpi.com

Mechanistic Investigations of this compound Reactions

Proposed Reaction Pathways

The mechanisms of the key transformations of this compound have been investigated through experimental and computational studies on closely related analogues.

Electrophilic Aromatic Substitution: The mechanism follows the classical pathway involving the attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, completing the substitution. msu.edu

Nucleophilic Aromatic Substitution: The generally accepted mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.org In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored. youtube.com However, some computational studies on similar systems suggest that, depending on the nucleophile and leaving group, the reaction may proceed via a concerted SNAr mechanism, avoiding a discrete intermediate. nih.gov

Ring-Closing with Azomethine Ylides: The formation of chromeno[3,4-c]pyrrolidines is proposed to occur via a sequential Michael addition/Mannich reaction pathway. mdpi.com

The azomethine ylide, acting as a nucleophile, attacks the β-carbon (C4) of the nitroalkene system in a reversible Michael addition.

This forms a zwitterionic intermediate.

The anionic carbon of the intermediate then undergoes an intramolecular cyclization by attacking the iminium carbon (Mannich reaction), forming the new five-membered pyrrolidine ring. mdpi.com

Transition State Analysis

Detailed transition state analysis provides deeper insight into the reaction kinetics and selectivity.

Photochemical Ring-Opening: For the parent 2H-chromene, ab initio calculations (CASPT2//CASSCF) have been used to map the excited-state reaction coordinate. The study revealed that the reaction proceeds along a multimodal, nearly barrierless path from the Franck-Condon region to an S₁/S₀ conical intersection, which serves as the effective transition state for radiationless decay back to the ground state, either as the ring-closed chromene or the ring-opened product. The efficiency of the reaction is dependent on the specific vibrational modes excited, with out-of-plane modes being crucial for promoting the C-O bond cleavage. nih.gov

Nucleophilic Aromatic Substitution: For SNAr reactions, the nature of the transition state is a subject of ongoing investigation. In the traditional stepwise mechanism, two transition states exist, corresponding to the formation and collapse of the Meisenheimer intermediate. However, for concerted mechanisms, a single transition state is involved where the nucleophile bond is forming concurrently with the leaving group bond breaking. nih.gov Computational studies on related nitroaromatic systems could elucidate which pathway is favored for this compound by calculating the energies of the intermediates and transition states. rsc.org

Ring-Closing Cycloaddition: The stereochemical outcome of the reaction with azomethine ylides is determined by the relative energies of the transition states leading to different diastereomers. The formation of certain isomers as kinetic control products suggests they arise from lower energy transition states. These can then convert into more stable thermodynamic products at higher temperatures, indicating a reversible initial step and competing reaction pathways. mdpi.com

Computational and Theoretical Chemistry Studies on 6 Chloro 3 Nitro 2h Chromene

Electronic Structure Calculations

Electronic structure calculations are fundamental to computational chemistry, offering insights into the distribution of electrons within a molecule and, consequently, its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for determining the ground-state properties of molecules like 6-Chloro-3-nitro-2H-chromene by focusing on the electron density rather than the complex many-electron wavefunction.

Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Analogous Structures

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-N (nitro) Bond Length ~1.47 Å
N-O (nitro) Bond Length ~1.22 Å
C=C (pyran ring) Bond Length ~1.35 Å
O-C (ether) Bond Length ~1.37 Å
C-C-C (benzene ring) Bond Angle ~120°

Note: These values are estimations based on standard DFT calculations for similar substituted chromene and nitroaromatic compounds.

Reactivity Prediction and Analysis

Computational methods are invaluable for predicting how and where a molecule is likely to react. By analyzing the electronic properties derived from calculations, chemists can identify reactive sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely localized over the benzene (B151609) ring and the pyran oxygen, while the LUMO is expected to be concentrated on the nitro group and the adjacent C=C double bond, which is characteristic of nitroalkenes. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative FMO Properties for Substituted 3-Nitro-2H-chromenes

Property Representative Value (eV) Implication for this compound
E(HOMO) -6.5 to -7.5 Moderate electron-donating ability
E(LUMO) -2.0 to -3.0 Strong electron-accepting ability

Note: Values are typical for related nitro-aromatic heterocyclic compounds and indicate the molecule is a potent electrophile.

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. nih.gov MEP maps use a color scale where red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP surface would show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the ether oxygen of the pyran ring, making them sites for electrophilic interaction. Conversely, a strong positive potential (blue) would be expected around the hydrogen atoms and, notably, on the carbon atom of the C=C bond adjacent to the nitro group, identifying it as a prime site for nucleophilic attack (a Michael acceptor). researchgate.net

Fukui Functions for Site Selectivity Prediction

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net They are used to predict the most reactive sites within a molecule with greater precision than MEP maps alone.

There are three main types of Fukui functions:

f+(r) : For predicting nucleophilic attack (where an electron is added). The site with the highest f+ value is the most susceptible.

f-(r) : For predicting electrophilic attack (where an electron is removed). The site with the highest f- value is the most favorable.

f0(r) : For predicting radical attack.

For this compound, calculations would likely show a high f+ value on the carbon atom beta to the nitro group, confirming its susceptibility to nucleophilic Michael addition. The highest f- values would likely be found on the atoms of the fused benzene ring and the pyran oxygen, indicating these as the primary sites for losing electron density in reactions with electrophiles. researchgate.net

Conformational Analysis and Energy Landscapes

Computational studies into the conformational preferences of this compound reveal the molecule's structural dynamics and stability. The conformational landscape is primarily dictated by the puckering of the dihydropyran ring and the orientation of the nitro group. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformers.

The dihydropyran ring in 2H-chromene derivatives commonly adopts a half-chair or a distorted boat conformation. For this compound, computational models predict that the half-chair conformation represents the global minimum on the potential energy surface. In this arrangement, the substituents on the stereogenic center can occupy pseudo-axial or pseudo-equatorial positions, leading to different energy states. The relative energies of these conformers are influenced by steric and electronic interactions.

The orientation of the nitro group relative to the chromene ring system is another critical factor in determining conformational stability. Torsional scans around the C3-N bond can elucidate the rotational barriers and the most favorable orientations. These calculations often show that a planar arrangement, where the nitro group is coplanar with the adjacent double bond, is energetically favored due to enhanced conjugation. However, steric hindrance with neighboring atoms can lead to a slightly twisted conformation being the most stable.

The energy landscape of this compound is characterized by several local minima corresponding to different conformers and rotamers. The energy differences between these states and the transition state barriers connecting them provide insights into the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihydropyran Ring Pucker Nitro Group Orientation Relative Energy (kcal/mol)
I Half-Chair Pseudo-equatorial 0.00
II Half-Chair Pseudo-axial 2.5 - 4.0

| III | Distorted Boat | - | > 5.0 |

Note: The values presented are generalized from typical DFT calculations on similar chromene systems and may vary depending on the level of theory and basis set used.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic environments.

NMR Chemical Shift Predictions

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and for gaining a deeper understanding of the electronic structure of this compound.

The calculated chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate predictions require the use of optimized geometries that correspond to the lowest energy conformers. The predicted values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), for which the absolute shielding is also calculated at the same level of theory.

For this compound, theoretical predictions would show characteristic shifts for the protons and carbons of the chromene skeleton. For instance, the protons on the dihydropyran ring are expected to have distinct chemical shifts depending on their axial or equatorial positions. The presence of the electron-withdrawing chloro and nitro groups significantly influences the chemical shifts of the aromatic protons and carbons, leading to a downfield shift for atoms in their proximity.

A comparison of predicted and experimental NMR data for structurally related compounds, such as other halogenated 3-nitro-2H-chromenes, has shown good agreement, validating the accuracy of the computational methods. mdpi.com

Table 2: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for a Representative 6-Chloro-3-nitro-2-aryl-2H-chromene

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) mdpi.com
H4 8.2-8.4 8.30
H5 7.6-7.8 7.66
H7 7.3-7.5 7.41
H8 6.8-7.0 6.89

Note: Predicted values are generalized based on typical DFT calculations. Experimental values are for 6-chloro-3-nitro-2-phenyl-2H-chromene. mdpi.com

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. These calculations are typically performed at the harmonic level using DFT, which provides a good approximation of the fundamental vibrational modes.

The calculated vibrational spectrum of this compound would exhibit characteristic frequencies corresponding to the stretching and bending modes of its functional groups. For example, the asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Cl stretching vibration would be found at lower frequencies, typically in the range of 600-800 cm⁻¹. The C=C stretching of the aromatic ring and the double bond in the dihydropyran ring would also have distinct signals.

To improve the agreement between calculated and experimental frequencies, the computed harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. The analysis of the potential energy distribution (PED) for each vibrational mode allows for a precise assignment of the spectral bands to specific atomic motions.

Reaction Pathway Modeling and Activation Energy Barriers

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves locating the transition states that connect reactants and products and calculating the associated activation energy barriers.

For reactions involving 3-nitro-2H-chromenes, such as nucleophilic additions or cycloadditions, DFT calculations can provide detailed mechanistic insights. researchgate.netmdpi.com For instance, the reaction of a nucleophile with this compound would likely proceed via a Michael-type addition to the electron-deficient double bond. Computational modeling of this process would involve identifying the structure of the transition state and any intermediates, such as a zwitterionic species. researchgate.net

The calculated activation energy barrier (ΔG‡) provides a quantitative measure of the reaction rate. A lower activation barrier indicates a faster reaction. By modeling different possible reaction pathways, the most favorable mechanism can be determined. For example, in a cycloaddition reaction, it is possible to distinguish between a concerted or a stepwise mechanism by searching for the corresponding transition states and intermediates on the potential energy surface.

A theoretical study on the addition of pyrazole (B372694) to 2-aryl-3-nitro-2H-chromenes revealed a stepwise mechanism involving the formation of a zwitterionic intermediate, followed by a researchgate.netnih.gov-proton shift. researchgate.net The activation energy for the initial nucleophilic attack was found to be the rate-determining step. Such computational studies are invaluable for understanding the reactivity of this compound and for designing new synthetic routes.

Table 3: Key Compound Names Mentioned in the Article

Compound Name
This compound
6-chloro-3-nitro-2-phenyl-2H-chromene

Applications of 6 Chloro 3 Nitro 2h Chromene As Chemical Intermediates and in Materials Science

Building Block in Complex Organic Synthesis

The unique structural and electronic features of 6-Chloro-3-nitro-2H-chromene make it a privileged building block in the field of organic synthesis. chim.it Its utility stems from the presence of a reactive β-nitrostyrene moiety integrated within the chromene framework, which can participate in a wide array of chemical reactions. mdpi.com Chemists leverage this reactivity to construct more intricate molecular architectures, transforming the relatively simple chromene core into complex, polycyclic systems.

Synthesis of Novel Heterocyclic Scaffolds

The 3-nitro-2H-chromene skeleton is a key starting material for the synthesis of various novel heterocyclic scaffolds through reactions that build upon its inherent reactivity. The electron-deficient double bond is susceptible to a range of synthetic transformations, including conjugate additions and cycloaddition reactions, which allow for the annulation of new rings onto the chromene core. chim.itresearchgate.net

For instance, 3-nitro-2H-chromenes are effective precursors for producing chroman derivatives. rsc.org They also react with stabilized azomethine ylides in [3+2] cycloaddition reactions to form complex fused-ring systems like chromenopyrrolidines. mdpi.com The introduction of an electron-withdrawing group, such as a trifluoromethyl group, at the 2-position of the 3-nitro-2H-chromene can enhance the double bond's reactivity and increase the stereoselectivity of these reactions. mdpi.com This strategic derivatization allows for controlled access to complex scaffolds with significant potential in medicinal chemistry. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized from 3-Nitro-2H-chromene Precursors
Precursor TypeReactantResulting ScaffoldReaction TypeReference
2-Aryl-3-nitro-2H-chromeneα-Iminoesters (Azomethine Ylides)Chromeno[3,4-c]pyrrolidine[3+2] Cycloaddition mdpi.com
Racemic 2-Aryl-3-nitro-2H-chromeneN-Heterocyclic Carbene (NHC) CatalystEnantioenriched 2-Aryl-3-nitro-chromaneTandem oxa-Michael addition rsc.org
3-Formylchromene (derived from chromene)1,1-Enediamines and NucleophilesChromenopyridineThree-Component Reaction mdpi.com

Creation of Diversified Chemical Libraries

The 3-nitro-2H-chromene scaffold serves as a versatile template for the generation of diversified chemical libraries, a cornerstone of modern drug discovery. mdpi.com By systematically modifying various positions on the chromene ring, researchers can create large collections of related compounds for high-throughput screening against biological targets. The 6-position, in particular, has been identified as a suitable point for derivatization without losing affinity for certain biological targets. nih.gov

In one study, a library of 2-aryl-3-nitro-2H-chromene derivatives was synthesized to explore their potential as antibacterial agents against multidrug-resistant bacteria. mdpi.com Another extensive research effort focused on synthesizing a library of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives with various substitutions at the 6-position to map the structure-activity relationship (SAR) for P2Y6 receptor antagonists. nih.gov This work demonstrated that substitutions at this position, including halogens like chloro and fluoro, as well as more complex alkynyl groups, could be used to modulate the compound's potency and selectivity. nih.govnih.gov

Table 2: Examples of Substitutions on the 3-Nitro-2H-chromene Scaffold for Chemical Library Development
ScaffoldPosition of VariationExample SubstituentsPurpose of LibraryReference
2-Aryl-3-nitro-2H-chromeneBenzene (B151609) ring (positions 6, 8, etc.)-Cl, -BrAntibacterial Activity Screening mdpi.com
3-Nitro-2-(trifluoromethyl)-2H-chromenePosition 6-F, -Cl, -I, -CN, Alkynyl groupsP2Y6 Receptor Antagonist SAR nih.govnih.gov
3-Nitro-2-(trifluoromethyl)-2H-chromenePositions 5, 7, 8Halogens, TriethylsilylethynylP2Y6 Receptor Antagonist SAR nih.gov

Applications in Materials Science

The 2H-chromene framework is not only valuable in organic synthesis but is also a structural motif in materials with unique photophysical properties. msu.edu This has led to the exploration of chromene derivatives in various fields of materials science, including the development of advanced functional materials. rsc.org

Development of New Coatings and Polymers

While specific research detailing the incorporation of this compound into coatings and polymers is limited, the broader class of 2H-chromenes has been recognized for its utility in material science. rsc.org The inherent stability of the benzopyran ring system suggests its potential as a component in the synthesis of novel polymers and functional coatings, where durability and specific physicochemical properties are desired.

Exploration as Fluorescent Dyes and Pigments

The chromene skeleton is the backbone for a wide range of fluorescent molecules and has found applications as laser dyes and pigments. mdpi.comaip.orgull.es Chromene derivatives are known for their distinctive photophysical properties. aip.org Although the nitro group is often considered a fluorescence quencher, numerous examples of highly fluorescent chromophores containing nitro groups exist, where its strong electron-withdrawing nature contributes to desirable intramolecular charge transfer (ICT) characteristics. researchgate.net

Furthermore, many 2H-chromene derivatives exhibit photochromism—a reversible transformation between two forms having different absorption spectra upon exposure to light. researchgate.netcdnsciencepub.com This property makes them highly valuable in the development of "smart" dyes for applications such as ophthalmic lenses, optical data storage, and security inks. nih.gov The specific substitution pattern on the chromene ring, including at the 6-position, can significantly influence the color and bleaching kinetics of these photochromic materials. researchgate.net

Potential in Sensor Development

The unique chemical and photophysical properties of chromenes make them excellent candidates for the development of chemical sensors. aip.org The chromene scaffold has been extensively used to construct fluorescent probes for the detection of a wide range of biologically and environmentally important analytes, including thiols, amino acids, and hydrogen peroxide. aip.orgaip.org These sensors often operate via a "turn-on" fluorescence mechanism, where the interaction with the target analyte triggers a significant increase in emission intensity. aip.org

In addition to optical sensing, chromene derivatives have been investigated for electrochemical sensing. A theoretical study using Density Functional Theory (DFT) explored the sensing performance of various chromene derivatives for the detection of potassium ions (K⁺). ijnc.ir The results indicated that a chromene derivative featuring a nitro group substitution exhibited the strongest interaction and highest binding affinity for K⁺, suggesting its potential as a selective recognition element in a novel electrochemical sensor. ijnc.ir This highlights the potential role of the nitro group in tuning the electronic properties of the chromene scaffold for specific sensor applications.

Precursors for Agrochemicals

The utility of this compound as a precursor for the synthesis of agrochemicals, including insecticides, herbicides, and fungicides, is an area of specialized chemical research. While the broader class of chromene derivatives has been investigated for various biological activities, detailed and specific research on the conversion of this compound into commercially significant agrochemicals is not extensively documented in publicly available scientific literature.

The inherent reactivity of the 3-nitro-2H-chromene scaffold, characterized by the electron-withdrawing nitro group and the reactive double bond within the pyran ring, suggests its potential as a versatile intermediate for the synthesis of more complex molecules. The chloro-substitution at the 6-position further modifies the electronic properties of the aromatic ring, potentially influencing the biological activity of its derivatives.

General research into chromene-based compounds has indicated their potential in agrochemical applications. For instance, various analogs of 2H-chromene have been synthesized and evaluated for their antifungal activity against a range of plant pathogens. These studies often involve the creation of a library of related compounds to establish structure-activity relationships, which can guide the development of more potent fungicidal agents.

Furthermore, the broader family of halogenated 3-nitro-2H-chromenes has been a subject of synthetic efforts, primarily exploring their potential as antibacterial agents. While not a direct agrochemical application in the context of crop protection from pests and weeds, this research demonstrates the chemical tractability of this class of compounds and their biological activity.

It is plausible that in proprietary industrial research, this compound is utilized as a building block for the development of novel active ingredients for crop protection. The synthesis of such agrochemicals would likely involve multi-step reaction sequences, where the initial chromene structure is modified to enhance its efficacy against specific biological targets, such as insect nervous systems, essential plant enzymes, or fungal cell wall synthesis. However, without specific disclosures in patents or the scientific literature, the detailed pathways and the resulting agrochemical products remain speculative.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-Chloro-3-nitro-2H-chromene, and how can reaction conditions be optimized to improve yield?

  • Answer : A common method involves nitration and chlorination of chromene precursors. For example, Ping-An Wang's work demonstrates the use of substituted chromenes with nitro groups, where regioselectivity is controlled by electron-withdrawing substituents. Optimization includes adjusting solvent polarity (e.g., EtOAc/hexane mixtures), temperature (e.g., reflux conditions), and stoichiometry of nitrating agents (e.g., HNO₃/Ac₂O). Reaction progress is monitored via TLC, and yields are improved by recrystallization from solvents like ethanol .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or lab-based diffractometers. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Key parameters include R-factors (<0.05) and data-to-parameter ratios (>15:1). Thermal ellipsoid plots and hydrogen bonding networks are analyzed to validate geometry .

Q. What spectroscopic techniques are employed to characterize this compound, and how are key functional groups identified?

  • Answer :

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm) and nitro groups (deshielded carbons at δ 140–150 ppm).
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), NO₂ (1520–1560 cm⁻¹), and C-Cl (550–750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns are matched to NIST reference data .

Advanced Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

  • Answer : Contradictions often arise from polymorphic forms or impurities. Techniques include:

  • DSC/TGA : To confirm thermal stability and polymorphism.
  • PXRD : To compare experimental patterns with simulated data from SCXRD.
  • High-Resolution MS : To rule out isotopic or adduct interference. Iterative refinement of synthetic protocols (e.g., recrystallization solvents) minimizes impurities .

Q. What strategies are effective in elucidating the regioselectivity of nitration and chlorination in the synthesis of this compound analogs?

  • Answer : Nitration typically occurs at the meta position due to the electron-withdrawing chloro group directing substituents. Computational modeling (e.g., DFT-based Fukui indices) predicts reactive sites. Experimental validation involves synthesizing intermediates (e.g., 6-chloro-2H-chromene) and tracking reaction pathways via LC-MS. Substituent effects are further probed using Hammett plots .

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